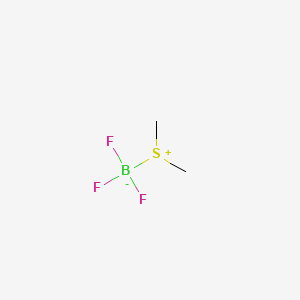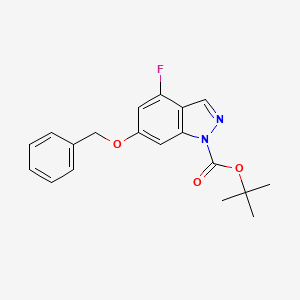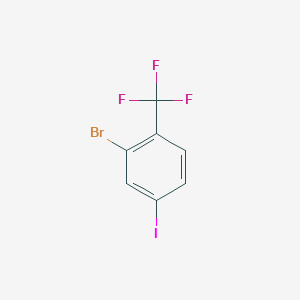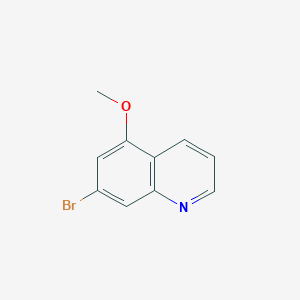
Boron fluoride-dimethyl sulfide complex
Descripción general
Descripción
Boron fluoride-dimethyl sulfide complex, also known as Boron trifluoride methyl sulfide complex or Dimethyl sulfide-trifluoroborane, is a common reagent used for dealkylation of ethers . It can also be used to synthesize boron trifluoride complex with phosphine ligands . The linear formula of this compound is (CH3)2S · BF3 .
Synthesis Analysis
This compound can be synthesized by reacting perhydropolysilazanes with borane dimethyl sulfide complex at different molar ratios . The resulting single-source precursors are then pyrolyzed and annealed under N2 atmosphere to prepare SiBN ceramics . Another method involves absorbing diborane into dimethyl sulfide .Molecular Structure Analysis
The molecular structure of this compound contains a total of 12 bonds, including 6 non-H bonds . The molecule is isoelectronic with the carbonate anion, CO2−3 . The geometry of a molecule of BF3 is trigonal planar .Chemical Reactions Analysis
This compound is a useful Lewis acid and a versatile building block for other boron compounds . It is commonly used for dealkylation of ethers and can also be used to synthesize boron trifluoride complex with phosphine ligands .Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.94 . It is a liquid at room temperature with a density of 1.235 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Colorimetric Fluoride Ion Sensing : Research by Yamaguchi et al. (2001) explored boron-containing pi-conjugated systems as new types of fluoride chemosensors. These systems demonstrate significant color changes upon complexation with fluoride ions, attributed to the interruption of pi-conjugation extended through the boron atom's vacant p-orbital. This highlights their selective sensing ability for fluoride ions over other halide ions (Yamaguchi, Akiyama, & Tamao, 2001).
Boron Isotopes Separation : Palko and Drury (1960) studied the exchange of boron between BF3 (gas) and the dimethyl sulfide‐BF3 complex. This research is significant for understanding boron isotopes separation, revealing how the separation factor changes with temperature and the concentration of boron in different phases (Palko & Drury, 1960).
Fluoride Sensing in Azaborine Compounds : Agou et al. (2009) synthesized an azaborine compound with two dimesitylboryl groups, exhibiting strong light absorption and moderate photo-luminescence. The reaction with fluoride ions resulted in multi-step fluoride ion complexation, forming mono- and bisfluoroborates. This research demonstrates the potential for fluoride ion sensing in various chemical environments (Agou, Sekine, Kobayashi, & Kawashima, 2009).
Potentiometric Saccharide Detection : Shoji and Freund (2002) presented a novel approach for potentiometric detection of saccharides using poly(aniline boronic acid). This study is important for understanding how boronic acid complexation can be used in sensitive and selective electrochemical sensing applications (Shoji & Freund, 2002).
Multistage Complexation of Fluoride Ions : Schmidt et al. (2011) synthesized a propeller-shaped boron-nitrogen compound with three binding sites for fluoride anions. The study highlights how binding of fluoride occurs in multiple stages and affects the charge transfer emission of the compound, which could be useful in developing advanced sensing materials (Schmidt, Reuter, Hamacek, & Wenger, 2011).
Mecanismo De Acción
Target of Action
The primary target of the Boron Fluoride-Dimethyl Sulfide Complex is the disulfide bond in organic compounds . It acts as a Lewis acid , which means it can accept a pair of electrons and form adducts with Lewis bases .
Mode of Action
The this compound interacts with its targets by breaking the disulfide bonds . This is achieved through the formation of adducts with Lewis bases such as fluoride and ethers . The complex’s trigonal planar geometry allows it to effectively interact with its targets .
Biochemical Pathways
The this compound affects the redox pathways of the disulfide bond . By breaking the disulfide bonds, it alters the structure of the organic compounds and impacts their function . This can lead to changes in the downstream effects of these compounds, including their reactivity and stability .
Pharmacokinetics
It’s known that the complex is sensitive to moisture , which could impact its bioavailability.
Result of Action
The result of the action of the this compound is the dealkylation of ethers . This means that it removes alkyl groups from ethers, leading to changes in their molecular structure . It can also be used to synthesize boron trifluoride complex with phosphine ligands .
Action Environment
The action of the this compound is influenced by environmental factors. For instance, it is sensitive to moisture, which can affect its stability and efficacy .
Safety and Hazards
Boron fluoride-dimethyl sulfide complex is highly flammable and reacts violently with water . It can form explosive mixtures with air and its vapors may travel to the source of ignition and flash back . It is recommended to handle this compound with care, using personal protective equipment and working in a well-ventilated area .
Propiedades
IUPAC Name |
dimethylsulfonio(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECYQXBNOAJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746563 | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353-43-5 | |
| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron trifluoride methyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)


![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)


![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)